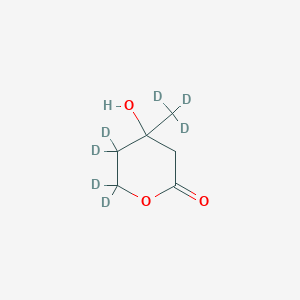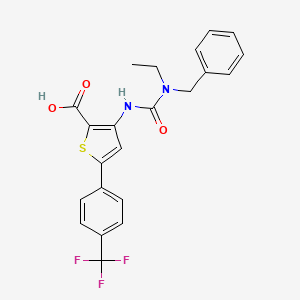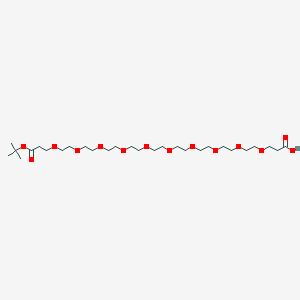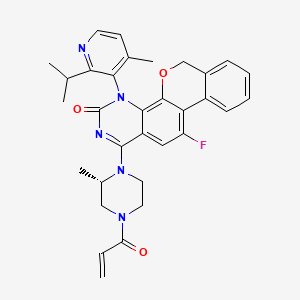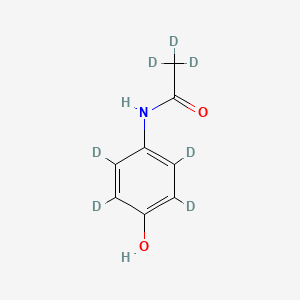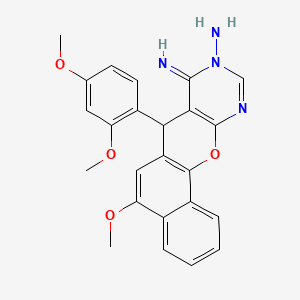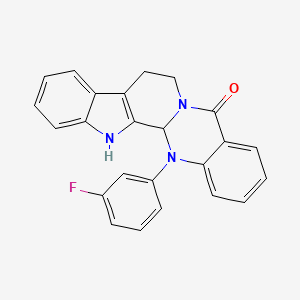
Antitumor agent-53
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitumor agent-53 is a potent compound known for its significant antitumor activity. It induces cell cycle arrest at the G2/M phase and inhibits the PI3K/AKT pathway to induce apoptosis in cancer cells . This compound has shown promise in preclinical studies for its ability to target and eliminate cancer cells effectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-53 involves a series of chemical reactions. One common method includes the cyclization of precursor compounds through the Biginelli reaction, using acetonitrile as the solvent and triethylamine as the acid-binding agent . The reaction conditions are typically mild, with the process carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps such as purification through crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Antitumor agent-53 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted analogs of this compound.
Aplicaciones Científicas De Investigación
Antitumor agent-53 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, such as cell cycle regulation and apoptosis.
Industry: Utilized in the development of new anticancer drugs and formulations.
Mecanismo De Acción
Antitumor agent-53 exerts its effects by inducing cell cycle arrest at the G2/M phase and inhibiting the PI3K/AKT pathway . This pathway is crucial for cell survival and proliferation, and its inhibition leads to apoptosis, or programmed cell death, in cancer cells. The compound targets specific molecular pathways involved in cancer cell growth and survival, making it a promising candidate for cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
PD 174265: An EGFR tyrosine kinase inhibitor with potent antitumor activity.
Venetoclax: A compound that blocks the anti-apoptotic Bcl-2 protein, leading to programmed cell death.
Uniqueness
Antitumor agent-53 is unique in its dual mechanism of inducing cell cycle arrest and inhibiting the PI3K/AKT pathway, which is not commonly observed in other antitumor agents. This dual action makes it particularly effective against certain types of cancer cells that rely on these pathways for survival.
Propiedades
Fórmula molecular |
C24H18FN3O |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
21-(3-fluorophenyl)-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one |
InChI |
InChI=1S/C24H18FN3O/c25-15-6-5-7-16(14-15)28-21-11-4-2-9-19(21)24(29)27-13-12-18-17-8-1-3-10-20(17)26-22(18)23(27)28/h1-11,14,23,26H,12-13H2 |
Clave InChI |
GAWLARQICSTTDL-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(C3=C1C4=CC=CC=C4N3)N(C5=CC=CC=C5C2=O)C6=CC(=CC=C6)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


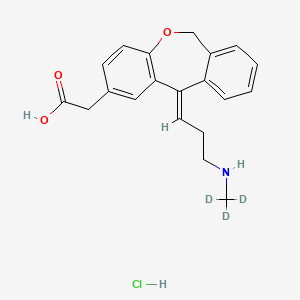
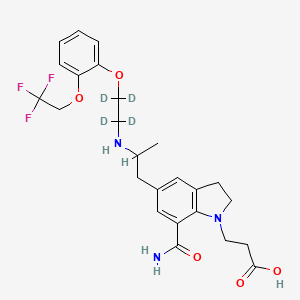
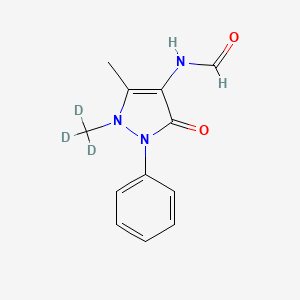
![[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12417753.png)
